molecular formula C20H24O3 B12286423 10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione

10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione

Cat. No.: B12286423
M. Wt: 312.4 g/mol
InChI Key: GFNJDRLFFJDJAC-UHFFFAOYSA-N
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Description

10,13-Dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione is a steroidal derivative featuring a spirocyclic structure with an oxirane (epoxide) ring and two ketone groups at positions 3 and 16. This compound belongs to the class of modified androstane derivatives, characterized by a cyclopenta[a]phenanthrene core. Its molecular formula is C₂₀H₂₆O₃, with a molecular weight of 314.42 g/mol (calculated based on ). The compound is synthesized from estrone derivatives via selective oxidation and spirocyclization, as exemplified by methods involving tetrahydrofuran (THF) under nitrogen atmospheres .

Key structural features include:

  • Spiro junction: A six-membered cyclopenta[a]phenanthrene fused with a three-membered oxirane ring.
  • Substituents: Methyl groups at positions 10 and 13, critical for steric and electronic modulation.
  • Functional groups: 3,17-diketone moieties, which influence hydrogen bonding and metabolic stability.

This compound is pharmacologically significant as a steroidal aromatase inhibitor, similar to Exemestane (a known anticancer agent), due to its irreversible binding to the aromatase enzyme .

Properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione

InChI

InChI=1S/C20H24O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3

InChI Key

GFNJDRLFFJDJAC-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC4(CO4)C5=CC(=O)C=CC35C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione typically involves multiple steps, starting from simpler organic precursorsThe reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and the use of industrial-grade reagents. The final product is usually purified through recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound may also interact with specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Dihydrospirorenone (C₂₂H₃₀O)

Structural Differences :

  • Contains a 17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene core with a fused furan ring instead of an oxirane.
  • Features a methyl-sulfanyl benzylidene substituent at position 16, enhancing lipophilicity .

Physicochemical Properties :

  • Molecular weight: 334.48 g/mol (vs. 314.42 g/mol for the target compound).
  • Higher logP (4.9 ), indicating greater lipid solubility .

Pharmacological Role : Primarily studied for progestogenic activity, contrasting with the aromatase inhibition mechanism of the target compound .

(8R,9S,10R,13S,14S)-7-Benzyl-10,13-dimethylhexahydrocyclopenta[a]phenanthrene-3,17-dione

Structural Differences :

  • Substitution of the oxirane spiro ring with a benzyl group at position 7.
  • Retains the 3,17-diketone groups but lacks the octahydrocyclopenta system .

Physicochemical Properties :

  • Molecular weight: 372.5 g/mol , significantly higher due to the benzyl group.
  • Increased rotatable bond count (2 ), suggesting greater conformational flexibility .

Functional Impact : The benzyl group enhances binding to steroidogenic enzymes but reduces metabolic stability compared to the spiro-oxirane structure of the target compound .

(3R,5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethylspiro[...]-17-ol

Structural Differences :

  • Replaces the 17-ketone with a hydroxyl group , altering hydrogen-bonding capacity.
  • Retains the spiro-oxirane framework but includes additional stereochemical complexity .

Physicochemical Properties :

  • Molecular weight: 304.47 g/mol , lower due to the absence of one ketone group.
  • Reduced topological polar surface area (32.8 Ų vs. ~45 Ų for the target compound), affecting solubility .

Biological Relevance : The hydroxyl group may confer antioxidant properties, diverging from the enzymatic inhibition profile of the target compound .

GAP-EDL-1: (8R,9S,13S,14S)-3-Cyanomethoxy-13-methyloctahydrocyclopenta[a]phenanthren-17-one

Structural Differences :

  • Substitutes the spiro-oxirane with a cyanomethoxy group at position 3.
  • Lacks the 3-ketone but retains the 17-ketone .

Functional Impact :

  • Lower molecular weight (296.41 g/mol ) correlates with reduced steric hindrance .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity
Target Compound C₂₀H₂₆O₃ 314.42 Spiro-oxirane, 3,17-diketone Aromatase inhibition
Dihydrospirorenone C₂₂H₃₀O 334.48 Furan, methyl-sulfanyl Progestogenic activity
7-Benzyl Derivative C₂₆H₂₈O₂ 372.50 Benzyl, 3,17-diketone Enzyme binding modulation
17-Hydroxy Spiro Analogue C₂₀H₃₂O₂ 304.47 Spiro-oxirane, 17-hydroxyl Antioxidant potential
GAP-EDL-1 C₂₁H₂₅NO₂ 296.41 Cyanomethoxy, 17-ketone Electrophilic reactivity

Research Findings and Implications

  • Spiro-Oxirane Advantage: The target compound’s spiro-oxirane system enhances metabolic stability compared to non-spiro analogues, as the strained epoxide ring resists enzymatic degradation .
  • Methyl Group Role : The 10,13-dimethyl groups optimize steric interactions with aromatase’s hydrophobic binding pockets, a feature absent in simpler derivatives like GAP-EDL-1 .
  • Ketone vs. Hydroxyl : The 3,17-diketone configuration in the target compound improves binding affinity over hydroxylated variants, which prioritize solubility over target engagement .

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